Methylenetriphenylphosphorane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

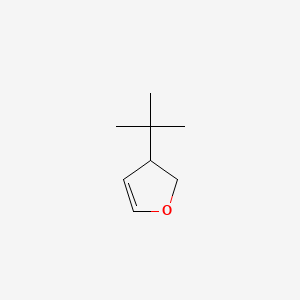

Methylenetriphenylphosphorane is an organophosphorus compound with the formula Ph3PCH2 . It is the parent member of the phosphorus ylides, popularly known as Wittig reagents . It is a highly polar, highly basic species .

Synthesis Analysis

Methylenetriphenylphosphorane is prepared from methyltriphenylphosphonium bromide by its deprotonation using a strong base like butyllithium . The phosphorane is generally not isolated, instead it is used in situ . The estimated pKa of this carbon acid is near 15 .Molecular Structure Analysis

The Methylenetriphenylphosphorane molecule contains a total of 39 bonds . There are 22 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 1 double bond, 18 aromatic bonds, and 3 six-membered rings . The phosphorus atom is approximately tetrahedral . The PCH2 centre is planar and the P=C H2 distance is 1.661 Å, which is much shorter than the P-Ph distances (1.823 Å) .Chemical Reactions Analysis

Methylenetriphenylphosphorane is used to replace oxygen centres in aldehydes and ketones with a methylene group, i.e., a methylenation . The phosphorus-containing product is triphenylphosphine oxide .Physical And Chemical Properties Analysis

Methylenetriphenylphosphorane has a molecular formula of C19H17P . Its average mass is 276.312 Da and its monoisotopic mass is 276.106781 Da .Mecanismo De Acción

The ability of phosphorus to hold more than eight valence electrons allows for a resonance structure to be drawn forming a double bonded structure call a phosphorane . Although Wittig reagents are commonly drawn in the phosphorane form, the ylide form is often used because it shows the nucleophilic carbanion .

Safety and Hazards

When handling Methylenetriphenylphosphorane, it is advised to avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers Over the lifetime, 136 publication(s) have been published within this topic receiving 1535 citation(s) . Popular works include Rhodium-Catalyzed Methylenation of Aldehydes, A novel synthesis of 4H-chromen-4-ones via intramolecular Wittig reaction and more .

Propiedades

Número CAS |

3487-44-3 |

|---|---|

Fórmula molecular |

C19H17P |

Peso molecular |

276.3 g/mol |

Nombre IUPAC |

methylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C19H17P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H2 |

Clave InChI |

XYDYWTJEGDZLTH-UHFFFAOYSA-N |

SMILES |

C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Otros números CAS |

3487-44-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)

![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)